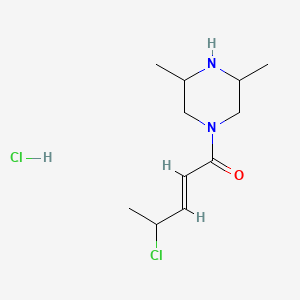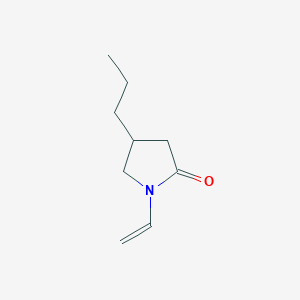
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, also known as TBPA, is an organic compound that has been used in a variety of scientific research applications. TBPA is a pyrazole derivative, which is a heterocyclic compound with three nitrogen atoms in a five-membered ring. TBPA is a white, crystalline solid with a melting point of 133-135 °C. It is soluble in both organic and aqueous solvents, making it a useful reagent for a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent for the preparation of various other organic compounds, such as 1-aryl-3-aminopyridines and 4-amino-1H-pyrazole-3-carboxylic acids. tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has also been used as a reagent for the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[3,4-b]quinoxalines and 1H-pyrazolo[3,4-b]pyridines. In addition, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has been used as a reagent for the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents.
Wirkmechanismus
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a reagent that is used to synthesize other organic compounds. It is believed to act as a nucleophile, which is a molecule that donates electrons to form a new bond. tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is thought to act as a nucleophile by donating electrons to the electrophilic carbon atom of an organic compound, which forms a new bond between the two molecules.
Biochemical and Physiological Effects
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate has not been studied for its biochemical and physiological effects. However, it is believed that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate may have some effects on the body due to its ability to act as a nucleophile. It is possible that tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate may interact with certain molecules in the body, which could lead to changes in biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a useful reagent for a variety of scientific research applications. It is a white, crystalline solid that is soluble in both organic and aqueous solvents, making it easy to use in lab experiments. In addition, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is relatively inexpensive and can be synthesized in a three-step process. However, tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate is a relatively new compound, so there is limited information available about its effects and potential toxicity.
Zukünftige Richtungen
The potential applications of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate are still being explored. Future research could focus on the synthesis of new compounds using tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, as well as the development of new pharmaceuticals. In addition, further research could be conducted to better understand the biochemical and physiological effects of tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, as well as its potential toxicity. Finally, research could be conducted to develop new methods for synthesizing tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate, which would make it more cost-effective and easier to use in lab experiments.
Synthesemethoden
Tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate can be synthesized in a three-step process. The first step involves the reaction of tert-butyl bromoacetate with 2-aminopyridine, which yields tert-butyl 2-aminopyridin-3-ylacetate. The second step involves the reaction of the tert-butyl 2-aminopyridin-3-ylacetate with hydrazine hydrate, which yields tert-butyl 2-(1H-pyrazol-3-yl)acetate. The final step involves the reaction of tert-butyl 2-(1H-pyrazol-3-yl)acetate with sodium azide, which yields tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate.
Eigenschaften
IUPAC Name |
tert-butyl 2-(1H-pyrazol-5-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-5-9(14)8-4-6-12-13-8/h4,6,9H,5,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQETCWEQMXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1H-pyrazol-3-yl)azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)







![2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide](/img/structure/B6611354.png)




